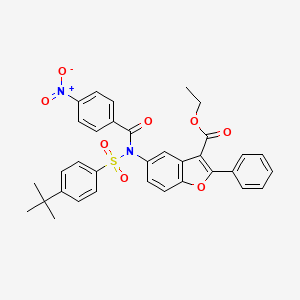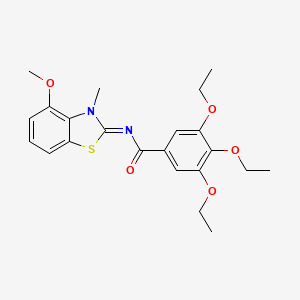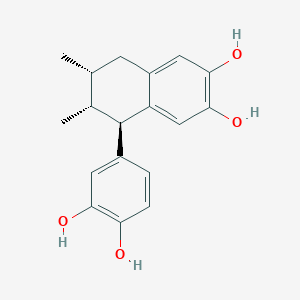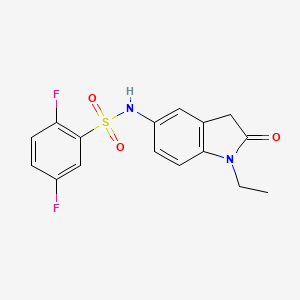![molecular formula C20H18ClN5 B2362068 4-[4-(4-chlorophenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole CAS No. 338419-62-8](/img/structure/B2362068.png)
4-[4-(4-chlorophenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalysed coupling of substituted phenyl or pyridyl bromides with a known morpholino (piperazin-1-yl)methanone . The product is typically purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site, which showed H-bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme, with the piperazine bridging unit providing the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 224.69, a solid physical form, and a storage temperature recommendation to keep in a dark place, in an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Piperazine derivatives, such as the compound , are found in many biologically active compounds for a variety of disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Antiviral Activity
Certain indole derivatives have been reported to exhibit antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties, making them potentially useful in the treatment of conditions characterized by inflammation .
Anticancer Activity
Indole derivatives have shown promise in the field of oncology, with some compounds exhibiting anticancer properties .
Antimicrobial Activity
Some piperazine derivatives have demonstrated antimicrobial activity. For example, the docking simulation of eight piperazine chrome-2-one derivatives towards the oxidoreductase enzyme showed potential for antibacterial activity .
Neurological Disorders
The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .
Wirkmechanismus
Target of Action
The compound 4-[4-(4-chlorophenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole, also known as 1-(4-chlorophenyl)-4-{5H-pyrimido[5,4-b]indol-4-yl}piperazine, primarily targets the 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme plays a crucial role in steroid hormone metabolism, and its inhibition can have significant therapeutic implications .
Mode of Action
The interaction of 1-(4-chlorophenyl)-4-{5H-pyrimido[5,4-b]indol-4-yl}piperazine with its target AKR1C3 involves the formation of hydrogen bonds between the carbonyl oxygen of the drug and the amino acids Tyrosine 55 and Histidine 117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phenylalanine 311 .
Biochemical Pathways
The inhibition of AKR1C3 by 1-(4-chlorophenyl)-4-{5H-pyrimido[5,4-b]indol-4-yl}piperazine affects the steroid hormone metabolism pathway . This can lead to downstream effects such as the modulation of hormone levels and the potential disruption of cancer cell growth .
Pharmacokinetics
It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance
Result of Action
The molecular and cellular effects of 1-(4-chlorophenyl)-4-{5H-pyrimido[5,4-b]indol-4-yl}piperazine’s action primarily involve the inhibition of AKR1C3, leading to the modulation of steroid hormone metabolism . This can potentially disrupt the growth of cancer cells, providing a therapeutic benefit .
Safety and Hazards
Safety information for similar compounds includes hazard statements H302 and H319, indicating that the compound may be harmful if swallowed and causes serious eye irritation . Precautionary statements include P305+P351+P338, advising to rinse cautiously with water for several minutes in case of contact with eyes .
Zukünftige Richtungen
The future directions for research into this compound could involve further exploration of its potential uses in the management of allergies, hay fever, angioedema, and urticaria . Additionally, its potential as a potent and selective inhibitor of the type 5 17-beta-hydroxysteroid dehydrogenase (AKR1C3) could be of interest for potential drugs for leukemia and hormone-related cancers .
Eigenschaften
IUPAC Name |
4-[4-(4-chlorophenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c21-14-5-7-15(8-6-14)25-9-11-26(12-10-25)20-19-18(22-13-23-20)16-3-1-2-4-17(16)24-19/h1-8,13,24H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTFHQPCBZEHOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC=NC4=C3NC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide](/img/structure/B2361985.png)
![3-isopropyl-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2361987.png)
![2,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2361989.png)
![N-(furan-2-ylmethyl)-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2361990.png)



![N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2361997.png)
![N-(4-chlorophenyl)-5-(hydroxymethyl)-2-imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2361998.png)
![7-(4-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2361999.png)
![3-[(4-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2362001.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2362004.png)

